4-Hydroxy-2,6-dipropylbenzaldehyde
Description
4-Hydroxy-2,6-dipropylbenzaldehyde is a substituted benzaldehyde derivative featuring a hydroxyl group (-OH) at the para position (C4) and two propyl (-CH2CH2CH3) groups at the ortho positions (C2 and C6) on the aromatic ring. These compounds are typically used in pharmaceutical research, synthetic chemistry, and as intermediates for fine chemicals .
Properties
Molecular Formula |
C13H18O2 |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
4-hydroxy-2,6-dipropylbenzaldehyde |
InChI |
InChI=1S/C13H18O2/c1-3-5-10-7-12(15)8-11(6-4-2)13(10)9-14/h7-9,15H,3-6H2,1-2H3 |
InChI Key |
AUZLQPCNNFJVFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=CC(=C1C=O)CCC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2,6-dipropylbenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzaldehyde derivative.
Hydroxylation: Introduction of the hydroxyl group at the 4-position of the benzene ring.
Alkylation: Introduction of propyl groups at the 2 and 6 positions of the benzene ring.
One common method involves the reaction of 4-hydroxybenzaldehyde with propyl halides in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques such as recrystallization and chromatography are often employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2,6-dipropylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 4-Hydroxy-2,6-dipropylbenzoic acid.
Reduction: 4-Hydroxy-2,6-dipropylbenzyl alcohol.
Substitution: 4-Alkoxy-2,6-dipropylbenzaldehyde or 4-Acyl-2,6-dipropylbenzaldehyde.
Scientific Research Applications
4-Hydroxy-2,6-dipropylbenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2,6-dipropylbenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The hydroxyl and aldehyde groups play crucial roles in these interactions, facilitating binding to target molecules and inducing biological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Substituted Benzaldehydes and Analogs
Key Findings:
Substituent Effects on Reactivity: The propyl groups in this compound would increase hydrophobicity compared to simpler analogs like 4-hydroxybenzaldehyde. Electron-donating groups (-OH, -CH2CH2CH3) at C2 and C6 may stabilize the aromatic ring, altering reactivity in electrophilic substitution reactions compared to 4-hydroxybenzaldehyde .
Functional Group Diversity :
- 4-Hydroxybenzoic acid replaces the aldehyde group (-CHO) with a carboxylic acid (-COOH), making it more acidic (pKa ~4.5) and suitable for preservative formulations .
- 4-(Bromomethyl)benzaldehyde introduces a bromomethyl group, enabling nucleophilic substitution reactions for polymer or drug synthesis .
Similar safety evaluations would be necessary for this compound if used commercially.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
